molecular formula C9H7BrN2O2 B124915 Quinoxaline, 2-(bromomethyl)-, 1,4-dioxide CAS No. 18080-66-5

Quinoxaline, 2-(bromomethyl)-, 1,4-dioxide

Cat. No.: B124915
CAS No.: 18080-66-5
M. Wt: 255.07 g/mol
InChI Key: IXRAKFGTLLHWGC-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Quinoxaline, 2-(bromomethyl)-, 1,4-dioxide, also known as Quinoxaline 1,4-dioxides, is a class of heterocyclic N-oxides that have a wide range of biological activity. They are known to target bacterial infections, oncological diseases, malaria, trypanosomiasis, leishmaniasis, and amoebiasis . The presence of two N-oxide groups determines the pharmaceutical properties of quinoxaline-1,4-dioxides .

Mode of Action

The presence of different nitrogen electron-donor atoms in the structure of this compound improves the interaction with target proteins, enzymes, and receptors through the formation of several types of interactions, such as hydrogen bonds, dipole-dipole, hydrophobic interactions, van der Waals forces, and π-stacking interactions . Aliphatic and aromatic N-oxides are known as prodrugs due to their ability to be reduced by various oxidoreductases expressed in bacterial and tumor cells .

Biochemical Pathways

It is known that the compound has a high reactivity and tendency to undergo various rearrangements . This suggests that it may interact with multiple biochemical pathways, leading to its wide range of biological activity.

Result of Action

This compound exhibits a wide spectrum of biological activity. It has been found to have antibacterial, antitumor, antifungal, insecticidal, herbicidal, and antiparasitic properties . For example, one derivative of this compound, known as Conoidin A, has been shown to exhibit potent lytic activity against P. falciparum and constitutes an irreversible Peroxiredoxin-2 (Prx2) inhibitor .

Biochemical Analysis

Biochemical Properties

Quinoxaline, 2-(bromomethyl)-, 1,4-dioxide interacts with various enzymes, proteins, and other biomolecules. The high reactivity and tendency to undergo various rearrangements have piqued the interest of synthetic chemists . The presence of different nitrogen electron-donor atoms in the structure improves the interaction with target proteins, enzymes, and receptors through the formation of several types of interactions .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are significant. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that it has a high reactivity and tendency to undergo various rearrangements .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with several enzymes or cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters or binding proteins .

Subcellular Localization

The subcellular localization of this compound and its effects on its activity or function are areas of active research . It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinoxaline, 2-(bromomethyl)-, 1,4-dioxide typically involves the bromination of quinoxaline derivatives followed by oxidation. One common method includes the reaction of quinoxaline with N-bromosuccinimide (NBS) in the presence of a radical initiator to introduce the bromomethyl group . The resulting bromomethyl quinoxaline is then oxidized using hydrogen peroxide or other oxidizing agents to form the 1,4-dioxide moiety .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure efficient mixing and reaction control, as well as the use of cost-effective and environmentally friendly reagents .

Chemical Reactions Analysis

Types of Reactions

Quinoxaline, 2-(bromomethyl)-, 1,4-dioxide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Quinoxaline, 2-(bromomethyl)-, 1,4-dioxide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological properties.

Properties

IUPAC Name

3-(bromomethyl)-4-oxidoquinoxalin-1-ium 1-oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O2/c10-5-7-6-11(13)8-3-1-2-4-9(8)12(7)14/h1-4,6H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXRAKFGTLLHWGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C(=C[N+]2=O)CBr)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30482572
Record name Quinoxaline, 2-(bromomethyl)-, 1,4-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30482572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18080-66-5
Record name Quinoxaline, 2-(bromomethyl)-, 1,4-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30482572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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